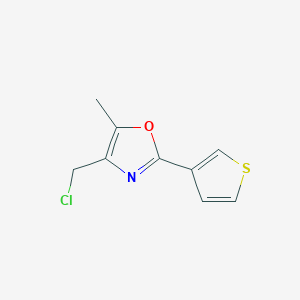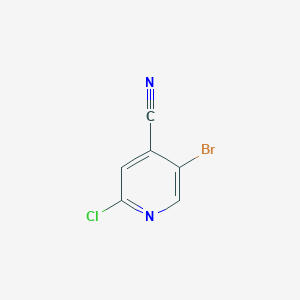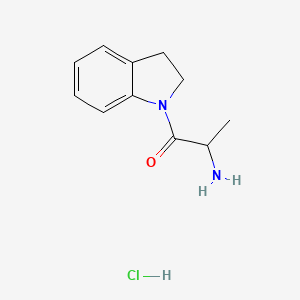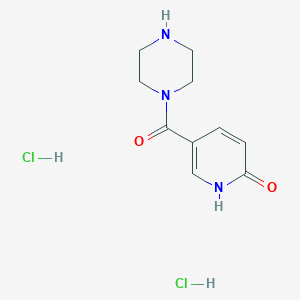![molecular formula C10H7ClN2O2S B1520879 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1172445-60-1](/img/structure/B1520879.png)
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Biological Activity of Novel Derivatives The compound "2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid" and its derivatives have been synthesized and studied for their biological activities. A series of these novel derivatives were designed and systematically evaluated for their fungicidal and antivirus activities. Notably, some compounds demonstrated significant activity against various fungi and viruses, showing promise in the development of new strategies for fungi and virus control (Li Fengyun et al., 2015).
Antimicrobial Applications
Development of Antimicrobial Agents The synthesis process of certain derivatives involving the base structure of the compound has led to the creation of potential antimicrobial agents. These synthesized compounds were tested against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans. The compounds exhibited moderate antimicrobial activity, indicating their potential as a framework for developing new antimicrobial substances (P. Sah et al., 2014).
Corrosion Inhibition
Corrosion Inhibition for Iron Derivatives of the compound have been analyzed through quantum chemical and molecular dynamics simulation studies for their performance as corrosion inhibitors for iron. Theoretical approaches were used to predict the corrosion inhibition performances, and the results were in good agreement with experimental data. This indicates the potential of these derivatives in applications related to corrosion protection of metals (S. Kaya et al., 2016).
Biological Significance and Drug Transport
Biological Significance and Drug Transport Systems Derivatives of the compound have been synthesized and characterized, showing significant antibacterial and antifungal activities. This highlights their biological significance and potential use in therapeutic applications. Furthermore, a novel system for drug transport involving gold nanoparticles stabilized with a complex derived from the compound has been developed. This system aims to improve the delivery and stability of drugs, showcasing an innovative approach to enhancing drug efficacy (Saqib Ali et al., 2002), (I. Asela et al., 2017), (I. Asela et al., 2017).
Mecanismo De Acción
Target of Action
Thiazoles and chlorophenyl compounds are known to interact with a variety of biological targets. For instance, thiazoles have been found to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Similarly, chlorophenyl compounds are often used in medicinal chemistry due to their ability to bind to various biological targets.
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. Thiazoles, for example, can inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .
Biochemical Pathways
Thiazoles and chlorophenyl compounds can affect various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSATCIKIHUSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)


![8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B1520802.png)



![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)




![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

